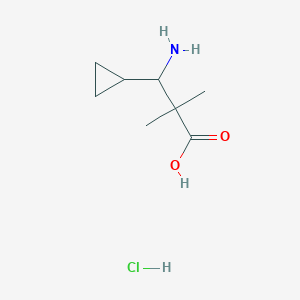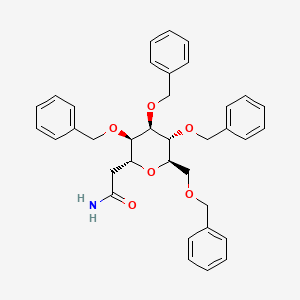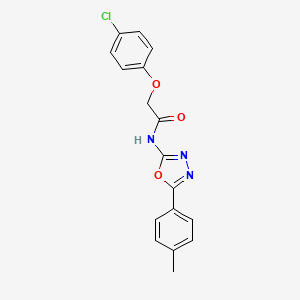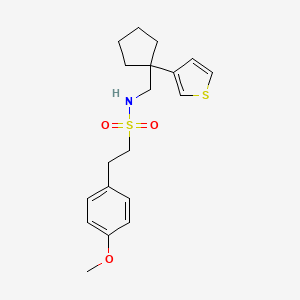![molecular formula C21H19N5OS B3004478 N-(2,4-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 335223-61-5](/img/structure/B3004478.png)
N-(2,4-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "N-(2,4-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide" is a derivative of pyrazolopyrimidine, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for their biological activities, particularly as ligands for the Peripheral Benzodiazepine Receptor (PBR) , and as antiviral agents .
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions and careful selection of substituents to achieve the desired biological activity. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as PBR ligands was reported, where the variability of substituents at the 3-position was explored . Similarly, the synthesis of novel acridines and tetrahydrodipyrazolopyridines bearing a phenylpyrazolylphenoxy-N-phenylacetamide unit was achieved through a one-pot multi-component reaction . These methods could potentially be adapted for the synthesis of "N-(2,4-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide".
Molecular Structure Analysis
The molecular structure and conformation of related compounds have been characterized using spectroscopic techniques and quantum chemical calculations. For example, vibrational spectroscopic signatures were obtained for N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide, and the optimized geometry indicated a non-planar structure between the phenyl ring and the pyrimidine ring . Similarly, the molecular structure and hydrogen-bonded interactions of another antiviral molecule were analyzed using density functional theory (DFT) . These analyses provide insights into the stereo-electronic interactions that contribute to the stability and biological activity of these compounds.
Chemical Reactions Analysis
The chemical reactivity of pyrazolopyrimidine derivatives is influenced by the nature of the substituents and the electronic properties of the core structure. The papers do not provide specific reactions for the compound , but the reported synthesis and binding studies suggest that these compounds can participate in various chemical reactions to form stable ligands with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their vibrational spectra, have been characterized using Raman and Fourier transform infrared spectroscopy, supported by ab initio calculations . The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), have been investigated to predict the drug-likeness of these molecules . These studies are crucial for understanding the potential of these compounds as therapeutic agents.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-14-8-9-18(15(2)10-14)25-19(27)12-28-21-17-11-24-26(20(17)22-13-23-21)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJQGQADGLRAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(furan-2-yl)-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3004395.png)


![4-([4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl]methyl)-1-thiane-1,1-dione](/img/structure/B3004401.png)
![benzo[d][1,3]dioxol-5-yl(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B3004403.png)


![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-isopropoxybenzamide](/img/structure/B3004407.png)
![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B3004408.png)




